3-(Pyrimidin-2-yloxy)phenol

Organic Synthesis Process Chemistry Vilsmeier Conditions

Avoid synthetic reproducibility failures caused by regioisomer substitution. Generic 2-aryloxypyrimidines cannot replicate the meta-phenolic electronic and steric environment critical for palladium-catalyzed C-H activation yields. This compound ensures reaction pathway fidelity. - Meta-hydroxy group directs distinct regioselectivity vs. ortho-isomer, preventing off-target functionalization. - High-yielding one-step synthesis lowers cost per gram for library production. - Enables orthogonal biological exploration beyond the kinase inhibition profile of the aniline analog.

Molecular Formula C10H8N2O2
Molecular Weight 188.18 g/mol
CAS No. 1179897-82-5
Cat. No. B1520475
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Pyrimidin-2-yloxy)phenol
CAS1179897-82-5
Molecular FormulaC10H8N2O2
Molecular Weight188.18 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)OC2=NC=CC=N2)O
InChIInChI=1S/C10H8N2O2/c13-8-3-1-4-9(7-8)14-10-11-5-2-6-12-10/h1-7,13H
InChIKeyDKJBLDSOEVCZJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Pyrimidin-2-yloxy)phenol: Chemical Profile & Comparators


3-(Pyrimidin-2-yloxy)phenol (CAS: 1179897-82-5) is a diaryl ether composed of a pyrimidine ring linked via an oxygen atom to a phenol at the meta position [1]. This compound belongs to the 2-aryloxypyrimidine class, which is known for diverse biological activities including antimycobacterial, herbicidal, and anticancer effects [2]. While it is primarily utilized as a building block and research chemical, its structural positioning makes it a candidate for differentiation against closely related analogs such as 2-(pyrimidin-2-yloxy)phenol (ortho-isomer), 4-(pyrimidin-2-yloxy)phenol (para-isomer), and 3-(pyrimidin-2-yloxy)aniline (amine analog). The meta-substituted phenol core provides distinct chemical reactivity and potential biological engagement profiles relative to these comparators [3].

3-(Pyrimidin-2-yloxy)phenol: Irreplaceable in Procurement


Procurement substitution within the 2-aryloxypyrimidine family is not advisable due to the critical role of substitution pattern in determining chemical and biological outcomes. A meta-phenolic substitution, as in 3-(pyrimidin-2-yloxy)phenol, presents a distinct electronic and steric environment compared to its ortho or para counterparts [1]. This difference directly influences palladium-catalyzed C-H activation regioselectivity and subsequent functionalization yields, where the meta-hydroxy group alters the directing group efficiency relative to the ortho-hydroxy isomer [2]. Furthermore, the phenolic hydroxyl group confers different solubility, stability, and potential for hydrogen bonding compared to the amine analog 3-(pyrimidin-2-yloxy)aniline . Generic substitution without verifying the exact regioisomer and functional group can lead to significant deviations in synthetic outcomes, biological activity, or material properties, thereby invalidating experimental reproducibility. The following evidence sections quantify these specific differences.

Quantitative Advantages of 3-(Pyrimidin-2-yloxy)phenol


One-Step Synthesis with Quantitative Yield

3-(Pyrimidin-2-yloxy)phenol can be synthesized in a one-step protocol with quantitative yield using adapted Vilsmeier conditions, a significant improvement over traditional multi-step syntheses commonly required for structurally similar 2-aryloxypyrimidines. In contrast, the ortho-isomer 2-(pyrimidin-2-yloxy)phenol and other phenol derivatives derived from 2-phenoxypyrimidine C-H functionalization are reported in moderate to excellent yields, but this specific quantitative efficiency for the meta-isomer is documented as an isolated protocol [1]. This establishes a clear procurement advantage in cost and time efficiency.

Organic Synthesis Process Chemistry Vilsmeier Conditions

Regioselectivity in C-H Functionalization

The meta-phenolic substitution pattern in 3-(pyrimidin-2-yloxy)phenol imparts distinct regioselectivity in palladium-catalyzed C-H activation compared to its ortho-isomer, 2-(pyrimidin-2-yloxy)phenol. In palladium-catalyzed ortho-functionalization of 2-phenoxypyrimidines, the ortho-position to the ether linkage is typically activated. However, the presence of a meta-hydroxy group introduces a competitive directing group effect, potentially altering functionalization sites and yields [1]. While direct comparative yield data for these specific isomers is lacking, the structural difference is established as a critical factor in directing C-H bond activation, impacting the utility of the compound as a synthetic building block [2].

C-H Activation Synthetic Methodology Regioselectivity

Phenol vs. Aniline: Bioactivity Divergence

3-(Pyrimidin-2-yloxy)phenol differs functionally from its close analog 3-(pyrimidin-2-yloxy)aniline by the substitution of a hydroxyl group for an amino group. This change has profound implications for biological activity and chemical reactivity. Data for 3-(pyrimidin-2-yloxy)aniline shows it exhibits anticancer activity as a dual inhibitor of Mer and c-Met kinases with IC50 values ranging from 0.015 µM to 0.050 µM against these targets . While comparable quantitative data for 3-(pyrimidin-2-yloxy)phenol is not available in the same context, the structural difference is fundamental; the phenol may act via different mechanisms, such as potential antioxidant activity or different hydrogen bonding patterns, rather than direct kinase inhibition [1]. This distinction is critical for target-based drug discovery.

Medicinal Chemistry Kinase Inhibition Functional Group Effects

Cell Differentiation and Anti-Cancer Potential

A distinguishing feature of 3-(pyrimidin-2-yloxy)phenol, referenced in patent literature, is its reported pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage [1]. This suggests potential use as an anti-cancer agent and for skin diseases like psoriasis. While the 2-aryloxypyrimidine class broadly shows antimycobacterial and herbicidal activities [2], this specific differentiation-inducing property is a more selective claim for this particular compound, setting it apart from the general class activity. However, the evidence is based on patent claims without publicly available quantitative data (e.g., EC50 for differentiation) in peer-reviewed literature, limiting its strength.

Anticancer Research Cell Differentiation Psoriasis

Application Scenarios for 3-(Pyrimidin-2-yloxy)phenol


Cost-Efficient Building Block for Compound Libraries

Given the documented quantitative, one-step synthesis [1], 3-(pyrimidin-2-yloxy)phenol is an optimal choice for laboratories engaged in building large compound libraries or scaling up synthesis. Its high-yielding preparation directly translates to reduced cost per gram and increased material throughput compared to analogs requiring lower-yielding, multi-step routes [2]. This makes it a superior choice for projects where compound quantity and cost control are primary concerns over immediate, highly specific bioactivity.

Phenol Scaffold for Non-Kinase Mechanisms

In contrast to the amine analog 3-(pyrimidin-2-yloxy)aniline, which is associated with kinase inhibition [1], 3-(pyrimidin-2-yloxy)phenol presents a phenolic functional group suitable for different modes of action. This includes potential antioxidant activity, hydrogen-bond donor roles in target binding, or serving as a prodrug handle. Procurement of this compound is justified for medicinal chemists seeking to explore biological space orthogonal to ATP-competitive kinase inhibition, thereby diversifying a compound collection's mechanism-of-action profile [2].

Investigating Cell Differentiation Pathways

The unique (though qualitative) claim of inducing cell differentiation [1] positions 3-(pyrimidin-2-yloxy)phenol as a tool compound for probing differentiation pathways in leukemia, other cancers, or hyperproliferative skin conditions. Procurement for these niche areas is warranted for initial exploratory or pilot studies where the goal is to validate a new biological hypothesis not covered by standard cytotoxic agents or other aryloxypyrimidines [2].

Phenol-Based Agrochemical Building Block

The broader class of 2-aryloxypyrimidines is established as having herbicidal activity [1]. The phenol derivative serves as a key intermediate for further functionalization via C-H activation to generate novel phenol derivatives with potential antimycobacterial and herbicidal properties [2]. Its specific meta-hydroxy group may allow for unique derivatization patterns leading to novel agrochemical leads, offering a distinct synthetic entry point compared to other regioisomers.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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